

An In-depth Technical Guide to Quinolin-5-ylmethanol (CAS: 16178-42-0)

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Compound of Interest

Compound Name: Quinolin-5-ylmethanol

Cat. No.: B099982

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-5-ylmethanol, a heterocyclic aromatic compound with the CAS number 16178-42-0, is a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of quinoline, a privileged scaffold in pharmaceutical development, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential biological applications of Quinolin-5-ylmethanol, with a focus on providing practical information for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Quinolin-5-ylmethanol** is fundamental for its application in research and development. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	16178-42-0	N/A
Molecular Formula	C ₁₀ H ₉ NO	N/A
Molecular Weight	159.18 g/mol	N/A
Appearance	Solid	N/A
Melting Point	136-137 °C	N/A
Boiling Point	334.8 ± 17.0 °C (Predicted)	N/A
Density	1.218 ± 0.06 g/cm ³ (Predicted)	N/A
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol and ether. ^[1]	[1]
pKa	13.97 ± 0.10 (Predicted)	N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **Quinolin-5-ylmethanol**. While specific experimental spectra for this compound are not readily available in public databases, typical spectral features can be predicted based on the analysis of closely related quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the methylene protons of the hydroxymethyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the quinoline ring. The methylene protons of the -CH₂OH group would likely appear as a singlet or a multiplet in the region of δ 4.5-5.0 ppm.
- ¹³C NMR:** The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm

range, while the carbon of the methylene group will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of **Quinolin-5-ylmethanol** is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- A broad band in the region of 3200-3600 cm^{-1} due to the O-H stretching vibration of the hydroxyl group.
- C-H stretching vibrations for the aromatic ring in the 3000-3100 cm^{-1} region.
- C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm^{-1} range.
- C-O stretching vibration of the primary alcohol around 1050-1150 cm^{-1} .

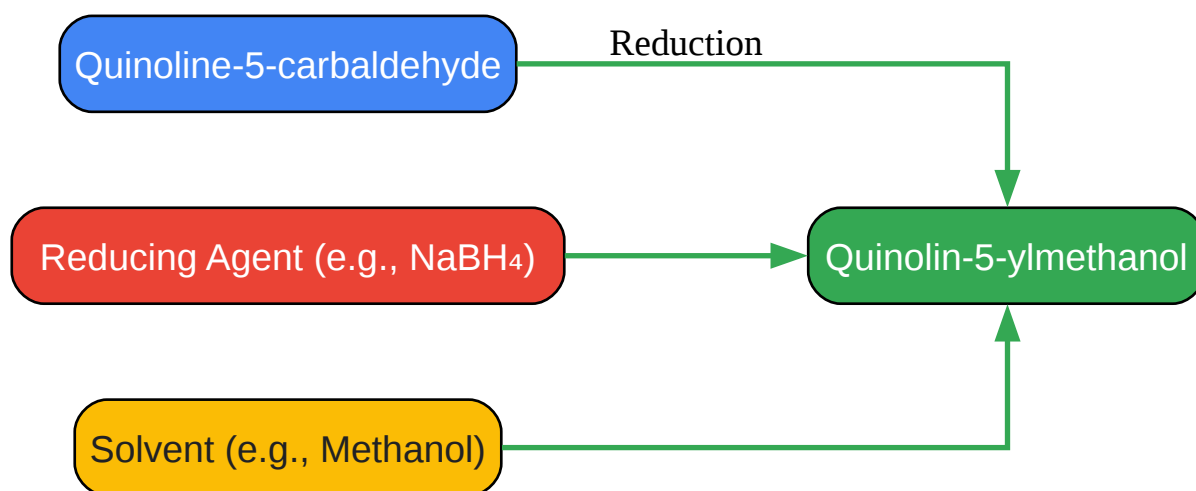
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) is expected at m/z 159, corresponding to the molecular weight of **Quinolin-5-ylmethanol**.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Quinolin-5-ylmethanol** is not widely published, a common and logical approach involves the reduction of the corresponding aldehyde, quinoline-5-carbaldehyde.

Synthetic Pathway: Reduction of Quinoline-5-carbaldehyde



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Caption: Proposed synthesis of **Quinolin-5-ylmethanol**.

Experimental Protocol (Proposed)

Materials:

- Quinoline-5-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve quinoline-5-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride to the stirred solution in small portions.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Quinolin-5-ylmethanol** can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified **Quinolin-5-ylmethanol**.

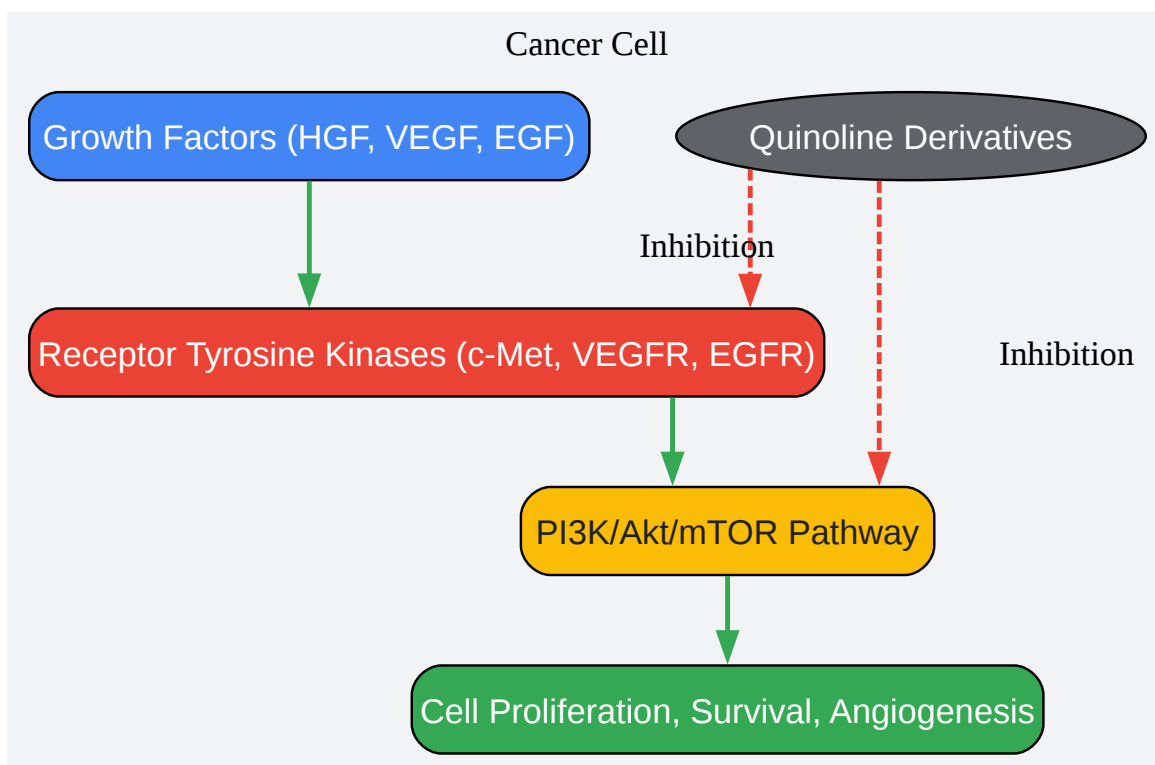
Biological Activity and Potential Applications

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.^{[2][3][4]} These activities include antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.

Anticancer Potential

Several quinoline-based compounds have been investigated as potent anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some of the targeted pathways include:

- **c-Met Signaling Pathway:** This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and metastasis.
- **VEGF and EGF Receptor Signaling:** These receptors are crucial for angiogenesis and cell proliferation, respectively. Their inhibition is a validated strategy in cancer therapy.
- **PI3K/Akt/mTOR Pathway:** This is a central signaling pathway that regulates cell growth, proliferation, and survival.



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Caption: Potential signaling pathways targeted by quinoline derivatives.

Antimalarial Activity

The quinoline scaffold is famously present in the antimalarial drug quinine.[5] Quinoline derivatives can interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death.

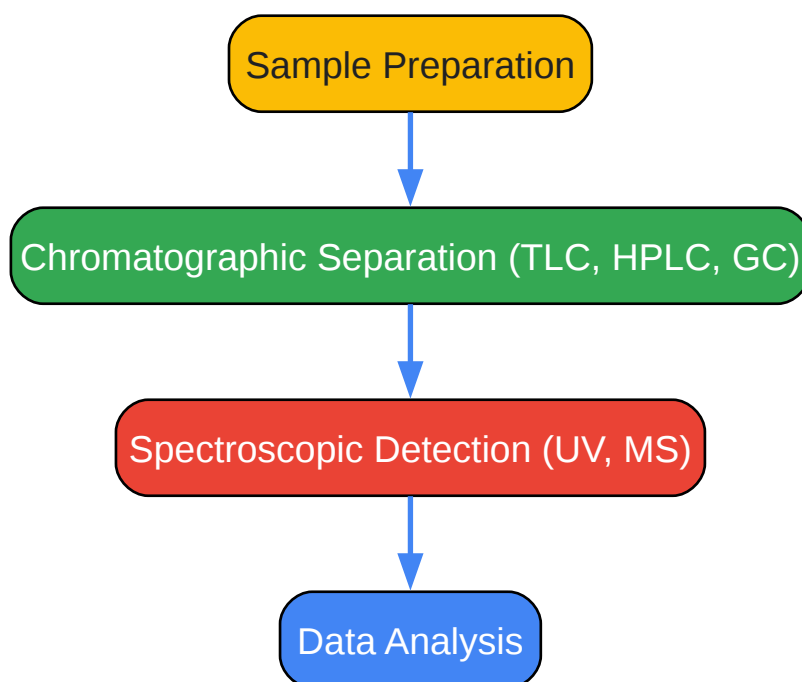
Analytical Methods

For the analysis of **Quinolin-5-ylmethanol**, standard chromatographic and spectroscopic techniques are employed.

Chromatographic Methods

- Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis and purification of **Quinolin-5-ylmethanol**. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like **Quinolin-5-ylmethanol**.

Experimental Workflow for Analysis



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Caption: General analytical workflow for **Quinolin-5-ylmethanol**.

Conclusion

Quinolin-5-ylmethanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This technical guide has provided a summary of its key physicochemical properties, a plausible synthetic route, and an overview of its potential biological activities and analytical methods. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its specific biological targets and mechanisms of action. This will undoubtedly pave the way for the development of novel quinoline-based drugs with improved efficacy and safety profiles.

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